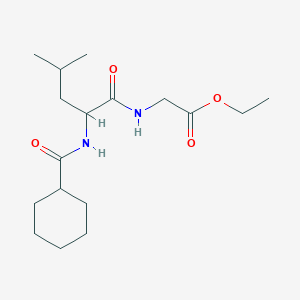
ethyl N-(cyclohexylcarbonyl)leucylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(cyclohexylcarbonyl)leucylglycinate is a synthetic compound that belongs to the class of N-acyl amino acid derivatives This compound is characterized by the presence of an ethyl ester group, a cyclohexylcarbonyl group, and a leucylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(cyclohexylcarbonyl)leucylglycinate typically involves the following steps:
Formation of Cyclohexylcarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexylcarbonyl chloride.
Coupling with Leucylglycine: The cyclohexylcarbonyl chloride is then reacted with leucylglycine in the presence of a base such as triethylamine to form N-(cyclohexylcarbonyl)leucylglycine.
Esterification: Finally, the N-(cyclohexylcarbonyl)leucylglycine is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(cyclohexylcarbonyl)leucylglycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-(cyclohexylcarbonyl)leucylglycine and ethanol.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Hydrolysis: N-(cyclohexylcarbonyl)leucylglycine and ethanol.
Reduction: Ethyl N-(cyclohexylhydroxymethyl)leucylglycinate.
Substitution: Various N-alkylated derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of ethyl N-(cyclohexylcarbonyl)leucylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Ethyl N-(cyclohexylcarbonyl)leucylglycinate can be compared with other N-acyl amino acid derivatives, such as:
N-(cyclohexylcarbonyl)-D-phenylalanine: Known for its hypoglycemic activity.
N-(cyclohexylcarbonyl)valine: Studied for its potential as a therapeutic agent.
N-(cyclohexylcarbonyl)alanine: Explored for its biochemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H30N2O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(cyclohexanecarbonylamino)-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C17H30N2O4/c1-4-23-15(20)11-18-17(22)14(10-12(2)3)19-16(21)13-8-6-5-7-9-13/h12-14H,4-11H2,1-3H3,(H,18,22)(H,19,21) |
InChI Key |
GKDPXXBZGIVKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















